molecular formula C6H6LiN2O2 B2813849 2-(Pyridazin-3-yl)acetic acid lithium salt CAS No. 1845687-62-8

2-(Pyridazin-3-yl)acetic acid lithium salt

Cat. No.: B2813849
CAS No.: 1845687-62-8
M. Wt: 145.07
InChI Key: QEQFGNRJYXXBDB-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)acetic acid lithium salt is a chemical compound with the molecular formula C6H6LiN2O2 It is a lithium salt derivative of 2-(pyridazin-3-yl)acetic acid, which contains a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridazin-3-yl)acetic acid lithium salt typically involves the reaction of 2-(pyridazin-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its lithium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in solid form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridazin-3-yl)acetic acid lithium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagent used.

Scientific Research Applications

2-(Pyridazin-3-yl)acetic acid lithium salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(pyridazin-3-yl)acetic acid lithium salt involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridazin-3-yl)acetic acid sodium salt
  • 2-(Pyridazin-3-yl)acetic acid potassium salt
  • 2-(Pyridazin-3-yl)acetic acid calcium salt

Uniqueness

2-(Pyridazin-3-yl)acetic acid lithium salt is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility and stability. The lithium ion may also influence the compound’s biological activity, making it distinct from other similar compounds with different cations.

Properties

IUPAC Name

lithium;2-pyridazin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFGNRJYXXBDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NN=C1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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